molecular formula C18H32O6 B3393654 1,2,3-Propanetricarboxylic acid tributyl ester CAS No. 38094-11-0

1,2,3-Propanetricarboxylic acid tributyl ester

Cat. No. B3393654
CAS RN: 38094-11-0
M. Wt: 344.4 g/mol
InChI Key: HNICOURSUYWHPJ-UHFFFAOYSA-N
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Description

1,2,3-Propanetricarboxylic acid tributyl ester, also known as Tributyl O-acetylcitrate, is a chemical compound with the molecular formula C20H34O8 . It is primarily used as a plasticizer for polyactic acid, cellulose acetate, and vinyl .


Synthesis Analysis

Esters of propane-1,2,3-tricarboxylic acid are found in natural products such as the mycotoxins fumonisins B1 and B2 and AAL toxin T A, and in macrocyclic inhibitors of Ras farnesyl-protein transferase (FPTase) such as actinoplanic acid . Propane-1,2,3-tricarboxylic acid can be synthesized in two steps from fumaric acid .


Molecular Structure Analysis

The molecular structure of 1,2,3-Propanetricarboxylic acid tributyl ester is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The organic compound is used as an intermediate or additive in the production of products including cosmetics, polyvinyl chloride (PVC) flooring, and bottle caps .


Physical And Chemical Properties Analysis

Tributyl citrate is a clear, colorless to yellow, liquid at ambient temperatures. The material has a slight, characteristic odor . It has a solubility in water of approximately 6.5g/100ml at 25°C and is insoluble in other solvents . It has a relative density of 1.04, a boiling point of 170°C (338°F), and a flash point (open cup) of 183.89°C (363°F) .

Safety And Hazards

Tributyl citrate is stable under normal conditions of use. Contact with oxidizing agents, esters, and nitrates should be avoided. Heat, open flames, and other potential sources of ignition should also be avoided as heating to decomposition may release carbon monoxide and carbon dioxide . The hazards of the substance are shown based on the standardized system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

properties

IUPAC Name

tributyl propane-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICOURSUYWHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(CC(=O)OCCCC)C(=O)OCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346358
Record name Tributyl propane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Propanetricarboxylic acid tributyl ester

CAS RN

38094-11-0
Record name Tributyl propane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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